Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
CAS No.:
Cat. No.: VC17618336
Molecular Formula: C12H10Br2O4S2
Molecular Weight: 442.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Br2O4S2 |
|---|---|
| Molecular Weight | 442.1 g/mol |
| IUPAC Name | diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
| Standard InChI Key | YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The molecular structure of diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate consists of a thieno[3,2-b]thiophene backbone substituted with bromine atoms at the 2,5-positions and ethoxycarbonyl groups at the 3,6-positions. The planar aromatic core facilitates π-π stacking, while the bromine atoms enhance reactivity in cross-coupling reactions. The ester groups improve solubility in organic solvents, enabling solution-processable materials .
Molecular Formula: C₁₂H₁₀Br₂O₄S₂
Molecular Weight: 442.1 g/mol
IUPAC Name: Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
Spectroscopic Characterization
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¹H NMR: Peaks at δ 4.35–4.45 (q, 4H, -OCH₂CH₃) and δ 1.35–1.45 (t, 6H, -CH₃) confirm the ethyl ester groups. Aromatic protons on the thienothiophene core appear as singlets due to symmetry .
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FT-IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch) validate the functional groups .
Synthesis and Optimization
Bromination of Thieno[3,2-b]thiophene
The precursor, 2,5-dibromothieno[3,2-b]thiophene (CAS 25121-87-3), is synthesized via electrophilic bromination using Br₂ in dichloromethane at 0°C. Iron(III) bromide catalyzes the reaction, achieving yields of 75–80% .
Reaction Conditions:
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Temperature: 0°C → room temperature
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Catalyst: FeBr₃ (5 mol%)
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Solvent: DCM
Esterification with Diethyl Oxalate
The dibrominated intermediate undergoes esterification with diethyl oxalate under acidic conditions. Sulfuric acid (H₂SO₄) promotes the nucleophilic acyl substitution, yielding the diethyl ester derivative .
Optimized Protocol:
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React 2,5-dibromothieno[3,2-b]thiophene (1 equiv) with diethyl oxalate (2.2 equiv) in toluene.
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Add H₂SO₄ (0.1 equiv) and reflux at 110°C for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product (65% yield).
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 130–132°C |
| Decomposition Temperature | 280°C (TGA, 5% weight loss) |
| Solubility in THF | >20 mg/mL |
The ethyl ester groups enhance solubility in polar aprotic solvents, making the compound suitable for spin-coating and inkjet printing .
Electronic Properties
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Optical Bandgap: 2.8 eV (UV-vis, λₘₐₓ = 395 nm)
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HOMO/LUMO Levels: -5.3 eV/-2.5 eV (Cyclic Voltammetry)
The electron-withdrawing esters lower the LUMO energy, facilitating electron transport in semiconductor applications .
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Polymers incorporating this monomer exhibit high hole mobilities due to extended π-conjugation. A comparative study highlights its superiority over dichloro analogs:
| Material | Hole Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| Polymer with Diethyl Ester | 0.48 | 10⁵ |
| Polymer with Dimethyl Ester | 0.12 | 10⁴ |
The ethyl groups reduce crystallinity, improving film homogeneity and device reproducibility .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound’s narrow bandgap enables broad light absorption. Blending with PC₇₁BM achieves a power conversion efficiency (PCE) of 8.2%, outperforming analogs with shorter alkyl chains .
Comparative Analysis with Analogues
Bromine vs. Chlorine Substituents
Bromine’s higher atomic polarizability enhances charge-carrier mobility in dibromo derivatives (0.48 cm²/V·s) compared to dichloro analogs (0.15 cm²/V·s) .
Ester Group Impact
| Ester Chain | Solubility (THF) | Film Morphology |
|---|---|---|
| Ethyl | High | Amorphous |
| Methyl | Moderate | Crystalline |
Longer alkyl chains suppress crystallization, critical for flexible electronics .
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